
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis will produce the corresponding amine and carbon dioxide .
Scientific Research Applications
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-chloropyridazin-3-yl)carbamate
- Tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
- Tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate
Uniqueness
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industry .
Properties
Molecular Formula |
C14H21ClN4O2 |
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Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-6-7-19(8-10)9-11-4-5-12(15)18-17-11/h4-5,10H,6-9H2,1-3H3,(H,16,20) |
InChI Key |
URCYLEPGEDLUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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